

An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 3-aminobutanoate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-**Methyl 3-aminobutanoate hydrochloride** is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of (R)-**Methyl 3-aminobutanoate hydrochloride**, with a focus on its role as a precursor in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

(R)-**Methyl 3-aminobutanoate hydrochloride** is the hydrochloride salt of the methyl ester of (R)-3-aminobutanoic acid. Its fundamental properties are summarized below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its identity is well-characterized by spectroscopic methods.

Table 1: Physicochemical Data for (R)-**Methyl 3-aminobutanoate hydrochloride**

Property	Value	Source(s)
IUPAC Name	methyl (3R)-3-aminobutanoate;hydrochloride	N/A
Synonyms	(R)-3-Aminobutanoic acid methyl ester hydrochloride, Methyl (R)-homo-beta-alaninate hydrochloride	[1]
CAS Number	139243-54-2	[2]
Molecular Formula	C5H12ClNO2	[2]
Molecular Weight	153.61 g/mol	[2]
Appearance	White to yellow solid	[3]
Purity	Typically ≥97%	[2]
Melting Point	Data not readily available	[4]
Boiling Point	Data not readily available	[4]
Solubility	Data not readily available	[4]
Storage	Room temperature	[2]

Spectroscopic Data

The structural identity of (R)-**Methyl 3-aminobutanoate hydrochloride** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of (R)-**Methyl 3-aminobutanoate hydrochloride** in Chloroform-d (CDCl₃) shows the following characteristic peaks:

Table 2: ¹H NMR Spectral Data for (R)-**Methyl 3-aminobutanoate hydrochloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.47	broad	3H	-NH ₃ ⁺
~3.84	broad	1H	-CH(NH ₃ ⁺)-
3.76	singlet	3H	-OCH ₃
~2.87	multiplet	2H	-CH ₂ -C=O
1.53	doublet	3H	-CH(CH ₃)-

Source: The Royal Society of Chemistry

Expected Spectroscopic Characteristics

While experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry of the hydrochloride salt are not widely published, the expected characteristics can be inferred from its structure:

- ¹³C NMR:** Expected signals would include peaks for the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50-55 ppm), the chiral methine carbon (around 40-45 ppm), the methylene carbon (around 35-40 ppm), and the methyl carbon (around 15-20 ppm).
- FT-IR:** Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).
- Mass Spectrometry:** The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would show a molecular ion peak [M]⁺ at m/z 117.15. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 86, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 58.

Experimental Protocols

Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride

A common and efficient method for the synthesis of (R)-**Methyl 3-aminobutanoate hydrochloride** is the Fischer esterification of (R)-3-aminobutanoic acid using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.

Protocol: Esterification of (R)-3-aminobutanoic Acid with Thionyl Chloride in Methanol

- **Reaction Setup:** Suspend (R)-3-aminobutanoic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Thionyl Chloride:** Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) dropwise to the stirred suspension.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).
- **Workup:** Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- **Isolation:** The resulting crude product, (R)-**Methyl 3-aminobutanoate hydrochloride**, is often obtained as a colorless oil or a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Applications in Drug Discovery

The primary application of (R)-**Methyl 3-aminobutanoate hydrochloride** is as a chiral building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

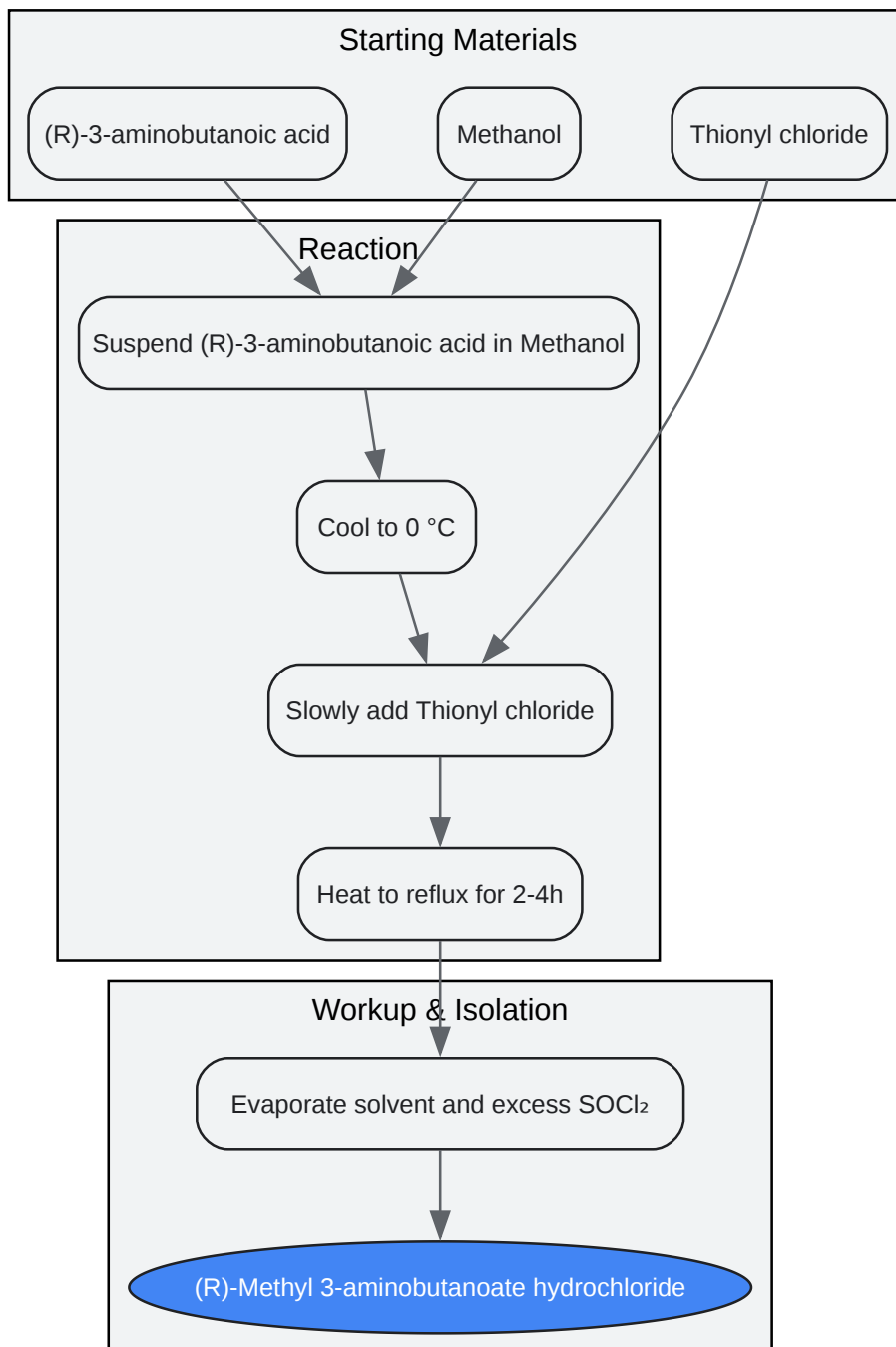
Role as a PROTAC Building Block

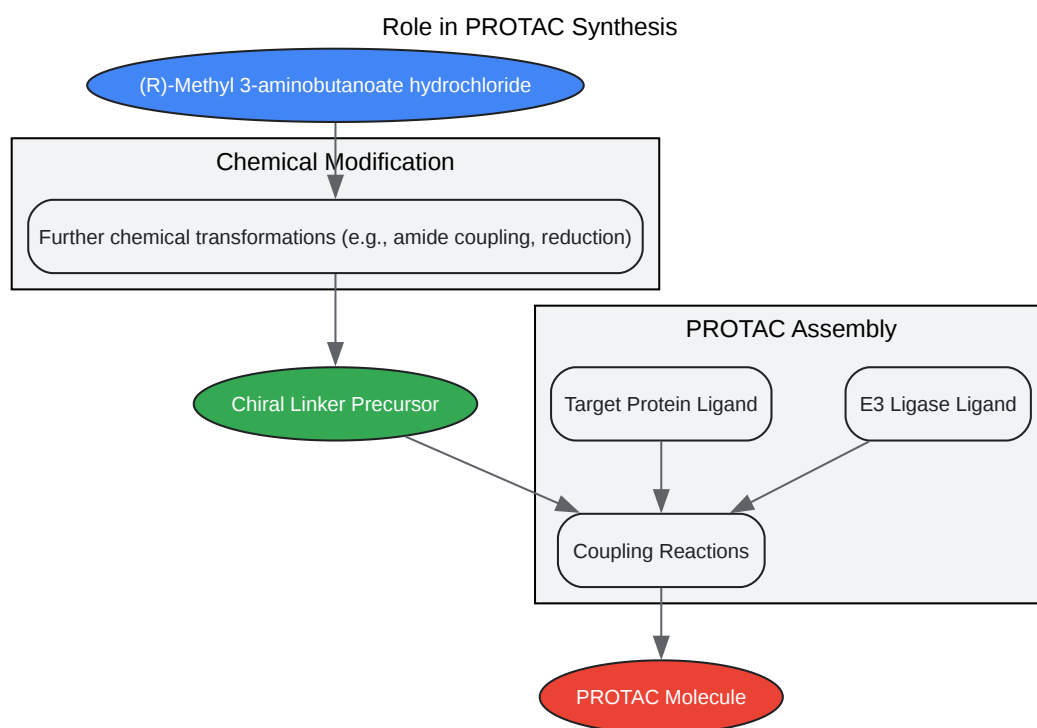
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[5] PROTACs typically consist of three components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting the two ligands.

(R)-**Methyl 3-aminobutanoate hydrochloride** serves as a precursor for a portion of the linker or as a component of the E3 ligase ligand, often after further chemical modification. Its stereochemistry is crucial for the proper orientation of the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Visualizations

Synthesis Workflow of (R)-Methyl 3-aminobutanoate hydrochloride

[Click to download full resolution via product page](#)Caption: Synthesis of (R)-**Methyl 3-aminobutanoate hydrochloride**.



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Caption: Role as a building block in PROTAC synthesis.

Conclusion

(R)-**Methyl 3-aminobutanoate hydrochloride** is a valuable and versatile chiral building block for synthetic and medicinal chemists. Its straightforward synthesis and the stereocenter it possesses make it an important component in the construction of complex, biologically active molecules. Its primary utility in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. Further research into its applications is likely to expand its role in innovative drug discovery programs.

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